2-Hydroxy-3-methylquinoxaline
Overview
Description
2-Hydroxy-3-methylquinoxaline is a derivative of quinoxaline, a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. The presence of a hydroxyl group and a methyl group on the quinoxaline core can significantly influence its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a two-step synthesis involving the treatment of trimethoxytoluene with hydrogen peroxide under metal-free conditions followed by free-radical alkylation has been described, although this particular method does not directly pertain to 2-Hydroxy-3-methylquinoxaline . Another relevant synthesis approach involves the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, leading to a range of products including pyrazolines and triazoloquinoxalines . These methods highlight the reactivity of quinoxaline derivatives and the potential to modify the quinoxaline core to introduce various substituents.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex and is influenced by the substituents on the quinoxaline ring. For example, the crystal structure of a substituted quinoxaline-di-N-oxide shows a planar molecule with specific bond lengths and angles, which can be crucial for its biological activity and interaction with other molecules . The molecular conformation can also be affected by intermolecular hydrogen bonds, as seen in the crystal structure of a copper(I) complex of 2-hydroxyquinoxaline, where the ligands are linked by double hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Quinoxaline derivatives undergo a variety of chemical reactions. The reaction of 2-cyano-3-hydroxyquinoxaline 1-oxide with aniline leads to deoxygenation and displacement of the nitrile group, forming 2-anilino-quinoxalines . This demonstrates the reactivity of the N-oxide group and the potential for nucleophilic substitution reactions. Additionally, the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones results in the formation of several unexpected products, indicating a complex reaction pathway that includes equilibrium between different tautomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-methylquinoxaline and related compounds have been studied through experimental and theoretical methods. Thermochemical studies have provided insights into the standard molar enthalpies of formation and sublimation of these compounds . Theoretical calculations using density functional theory have been performed to obtain stable geometries and assess relative stability, which are in good agreement with experimental findings . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.
Scientific Research Applications
Thermochemical Properties
The thermochemical and theoretical studies of 2-Hydroxy-3-methylquinoxaline have been extensively researched. Silva et al. (2000) conducted a study that derived the standard molar enthalpies of formation for 2-Hydroxy-3-methylquinoxaline using static bomb combustion calorimetry and Calvet microcalorimetry. This research is significant for understanding the energetics of nitrogen heterocycles and the effect of substituents on these compounds (Silva et al., 2000).
Synthetic Applications
2-Hydroxy-3-methylquinoxaline has been used in various synthetic applications. Keiko et al. (2013) reported the one-pot synthesis of heterocyclic compounds like 2-methylquinoxaline using methylglyoxal generated in situ from 2-alkoxypropenals. This approach demonstrates the compound's role in facilitating efficient synthetic routes for heterocycles (Keiko et al., 2013).
Antimicrobial Activity
The antimicrobial properties of 2-Hydroxy-3-methylquinoxaline derivatives have been a subject of research. Singh et al. (2010) explored the synthesis of new quinoxaline derivatives, including 2-Hydroxy-3-methylquinoxaline, to assess their antimicrobial activity. The study concluded that certain derivatives exhibited promising antimicrobial properties, highlighting the potential pharmaceutical applications of these compounds (Singh et al., 2010).
Anti-Inflammatory Properties
Additionally, research has been conducted on the anti-inflammatory properties of 2-Hydroxy-3-methylquinoxaline derivatives. Singh et al. (2010) synthesized a series of thioether derivatives of 2-Chloro-3-methylquinoxaline and evaluated their in vivo anti-inflammatory activity. The study found that several compounds showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Singh et al., 2010).
Safety And Hazards
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
3-methyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMNRPAEPIYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161219 | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Hydroxy-3-methylquinoxaline | |
CAS RN |
14003-34-0 | |
Record name | 3-Methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoxalin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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